6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol

Catalog No.
S537720
CAS No.
299421-08-2
M.F
C22H22N2O6
M. Wt
410.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)met...

CAS Number

299421-08-2

Product Name

6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol

IUPAC Name

6-[(pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H22N2O6/c1-26-18-8-13(9-19(27-2)22(18)28-3)21(24-20-6-4-5-7-23-20)14-10-16-17(11-15(14)25)30-12-29-16/h4-11,21,25H,12H2,1-3H3,(H,23,24)

InChI Key

LAMGRAMZRMRRMH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)NC4=CC=CC=N4

Solubility

Soluble in DMSO

Synonyms

NSC368262; NSC-368262; NSC 368262; C48; C-48; C 48

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2=CC3=C(C=C2O)OCO3)NC4=CC=CC=N4

Description

The exact mass of the compound 6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol is 410.1478 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 368262. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Exact Mass

410.1478

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Buettner R, Corzano R, Rashid R, Lin J, Senthil M, Hedvat M, Schroeder A, Mao A, Herrmann A, Yim J, Li H, Yuan YC, Yakushijin K, Yakushijin F, Vaidehi N, Moore R, Gugiu G, Lee TD, Yip R, Chen Y, Jove R, Horne D, Williams JC. Alkylation of cysteine 468 in Stat3 defines a novel site for therapeutic development. ACS Chem Biol. 2011 May 20;6(5):432-43. doi: 10.1021/cb100253e. Epub 2011 Feb 16. PubMed PMID: 21226522; PubMed Central PMCID: PMC3098940.

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